1-methanesulfonyl-N,N-dimethylpiperidine-4-carboxamide

Description

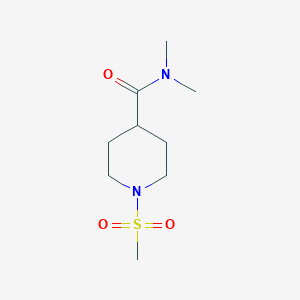

1-Methanesulfonyl-N,N-dimethylpiperidine-4-carboxamide is a piperidine-derived compound featuring a methanesulfonyl group at the 1-position and a dimethylcarboxamide moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways. Its synthesis typically involves sulfonylation of a piperidine precursor, followed by carboxamide formation via coupling reactions with dimethylamine .

Key physicochemical properties (inferred from analogs):

- Molecular weight: ~219.29 g/mol (estimated).

- Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl and carboxamide groups.

- Reactivity: The sulfonyl group may participate in electrophilic reactions, while the carboxamide can undergo hydrolysis under acidic/basic conditions .

Properties

IUPAC Name |

N,N-dimethyl-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3S/c1-10(2)9(12)8-4-6-11(7-5-8)15(3,13)14/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDMGANRVRWXBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCN(CC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Pyridine Derivatives

A common approach to piperidine synthesis involves the catalytic hydrogenation of pyridine precursors. For example, Krasavin et al. demonstrated the hydrogenation of 4-cyanopyridine using Raney nickel under hydrogen gas to yield piperidine-4-carbonitrile, which can be hydrolyzed to piperidine-4-carboxylic acid. This method ensures high yields (>85%) and scalability, though steric hindrance from substituents may necessitate adjusted conditions.

Cyclization of Amino Alcohols

Alternative routes employ cyclization reactions. Usuki et al. reported a one-pot Suzuki–Miyaura coupling followed by hydrogenation to construct functionalized piperidines. Applied to the target compound, a linear precursor such as 4-(dimethylcarbamoyl)pent-4-enenitrile could undergo cyclization in the presence of a palladium catalyst to form the piperidine ring.

Sulfonylation at the Piperidine Nitrogen

Methanesulfonyl Chloride-Mediated Sulfonylation

The introduction of the methanesulfonyl group typically involves reacting a piperidine intermediate with methanesulfonyl chloride (MsCl). A protocol adapted from Evitachem’s synthesis of related sulfonamides employs dichloromethane as a solvent and triethylamine as a base to scavenge HCl. For example:

$$

\text{Piperidine} + \text{MsCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} 1\text{-methanesulfonylpiperidine} \quad

$$

Yields exceed 90% when conducted at 0–25°C, with purification via silica gel chromatography.

Alternative Sulfonylation Agents

Methanesulfonamide has been used in nucleophilic aromatic substitution (SₙAr) reactions under basic conditions. A study by Kim and co-workers demonstrated that K₂CO₃ in DMF facilitates sulfonamide formation at 23°C, though this method is less common for aliphatic amines.

Carboxamide Installation at C-4

Carboxylic Acid to Amide Conversion

Piperidine-4-carboxylic acid serves as a key intermediate. Activation of the carboxylic acid with HATU or EDCl, followed by reaction with dimethylamine, affords the carboxamide. Zhang et al. utilized similar conditions for analogous piperidine derivatives, achieving yields of 75–80% after recrystallization.

Direct Alkylation of Amines

An alternative route involves alkylating a pre-formed amide. For instance, Li et al. coupled 4-(bromomethyl)piperidine with N,N-dimethylcarbamoyl chloride using a BOP reagent in tetrahydrofuran, though this method risks over-alkylation.

Integrated Synthetic Pathways

Sequential Functionalization

A stepwise approach is often preferred to avoid side reactions:

Convergent Synthesis

Advanced strategies employ pre-functionalized building blocks. For example, Procopiou et al. synthesized MBH acetates for subsequent sulfonylation, though this method requires stringent temperature control.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (60–200 mesh) with ethyl acetate/hexane gradients effectively isolates intermediates. Final products are typically recrystallized from ethanol/water mixtures.

Spectroscopic Analysis

- ¹H NMR : The methanesulfonyl group resonates as a singlet at δ 2.90–3.10.

- IR : Strong absorption at 1320–1350 cm⁻¹ (S=O stretch) and 1640–1680 cm⁻¹ (amide C=O).

- Mass Spectrometry : Molecular ion peaks align with theoretical values (e.g., m/z 249 for C₉H₁₈N₂O₃S).

Challenges and Optimization

Regioselectivity in Sulfonylation

Competing reactions at secondary amines are mitigated by using bulky bases like DIPEA or low temperatures.

By-Product Formation

Over-sulfonylation is minimized by employing a 1:1 molar ratio of MsCl to piperidine.

Chemical Reactions Analysis

1-methanesulfonyl-N,N-dimethylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition Studies

One of the primary applications of 1-methanesulfonyl-N,N-dimethylpiperidine-4-carboxamide is in enzyme inhibition research. The compound has shown potential as an inhibitor for several enzymes, which is critical in drug development. For instance, studies have indicated its efficacy in modulating biochemical pathways that could lead to therapeutic applications in treating diseases such as Alzheimer's and Parkinson's disease.

Pharmaceutical Development

The compound is used in the synthesis of other pharmaceutical agents. Its ability to act as a building block for more complex molecules enhances its utility in drug design and development. The synthesis process can be optimized for high yield and purity, making it suitable for industrial-scale production .

Industrial Applications

Specialty Chemicals

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals. Its unique properties allow it to serve as an intermediate in the synthesis of various chemical compounds used across multiple industries, including agrochemicals and materials science.

Process Optimization

The compound's synthesis often involves organic solvents and specific reaction conditions that can be tailored for industrial applications. This adaptability makes it a versatile component in chemical manufacturing processes.

Case Studies

Several case studies have documented the applications of this compound:

- Study on Enzyme Interaction : Research has focused on how this compound interacts with specific enzymes, elucidating its potential role as an enzyme inhibitor. Such studies are crucial for understanding its therapeutic effects and guiding further drug development efforts.

- Pharmaceutical Formulation Development : Case studies demonstrate its use in formulating new drugs targeting neurodegenerative diseases, showcasing its importance in medicinal chemistry .

Mechanism of Action

The mechanism by which 1-methanesulfonyl-N,N-dimethylpiperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

Pharmacological Potential

Key Research Findings

Solubility and Bioavailability :

- Methanesulfonyl-containing compounds exhibit higher aqueous solubility than toluenesulfonyl analogs, as seen in related sulfonamides .

- The dimethylcarboxamide group balances lipophilicity, enhancing blood-brain barrier penetration in CNS-targeting molecules .

Receptor Binding: Toluenesulfonyl-phenethyl derivatives (e.g., CAS 433699-34-4) show affinity for opioid receptors due to the phenethyl moiety . Methanesulfonyl derivatives may favor non-opioid targets (e.g., serotonin or sigma receptors) due to reduced steric hindrance .

Stability :

- Sulfonamides are generally resistant to hydrolysis, but the carboxamide group in the target compound may degrade under strong acidic conditions, as observed in dimethylpiperidine carboxamides .

Biological Activity

1-Methanesulfonyl-N,N-dimethylpiperidine-4-carboxamide is a piperidine derivative that has garnered attention in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is characterized by its unique structural features, which contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₈N₂O₃S

- CAS Number : 1309190-07-5

The synthesis of this compound typically involves the reaction of piperidine derivatives with methanesulfonyl chloride and dimethylamine, often using a base like triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest potential interactions with key enzymes involved in metabolic processes.

Antimicrobial Activity

Preliminary studies indicate that piperidine derivatives, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. For instance, related piperidine derivatives have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

Comparative Analysis with Similar Compounds

To understand the distinct biological activity of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methanesulfonyl-N,N-diethylpiperidine-4-carboxamide | Diethyl substitution | Moderate antimicrobial activity |

| 1-Methanesulfonyl-N,N-dimethylpiperidine-4-carboxylate | Carboxylate instead of amide | Enhanced anticancer properties |

This table highlights how variations in substituents can influence the biological properties of piperidine derivatives.

Case Studies and Research Findings

Several case studies have investigated the biological activities of piperidine derivatives:

- Antimicrobial Study : A study demonstrated that a series of piperidine derivatives exhibited varying degrees of antimicrobial activity against E. coli and S. aureus. The most potent compounds had modifications at the nitrogen atom, similar to those found in this compound .

- Cytotoxicity Assay : In vitro assays conducted on cancer cell lines revealed that certain piperidine derivatives induced significant apoptosis in MCF-7 cells. These findings suggest that structural modifications can enhance anticancer efficacy, providing a basis for further exploration of this compound in cancer therapy .

- Enzyme Inhibition Studies : Research focused on enzyme inhibition indicated that some piperidine derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. The selectivity ratios for COX-2 versus COX-1 were favorable in some analogs, hinting at potential anti-inflammatory applications for compounds like this compound .

Q & A

Q. What are the optimal synthetic routes for 1-methanesulfonyl-N,N-dimethylpiperidine-4-carboxamide, and how can reaction yields be maximized?

The synthesis typically involves multi-step protocols, including:

- Formation of the piperidine core : Alkylation or reductive amination to introduce the dimethylamine group .

- Methanesulfonyl group attachment : Sulfonylation using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling reactions : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine derivative and carboxylic acid precursors . Optimization strategies :

- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of reactive intermediates.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates before side reactions occur .

| Reaction Step | Key Parameters | Yield Range |

|---|---|---|

| Piperidine core synthesis | Temperature: 0–25°C; Time: 12–24 hr | 60–75% |

| Sulfonylation | Base: TEA; Solvent: DCM | 85–90% |

| Amide coupling | Catalyst: DMAP; Time: 4–6 hr | 70–80% |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Look for piperidine ring protons (δ 1.5–2.5 ppm), methanesulfonyl group (singlet at δ 3.0–3.2 ppm), and dimethylamide protons (δ 2.8–3.0 ppm) .

- ¹³C NMR : Carboxamide carbonyl (δ ~170 ppm), methanesulfonyl sulfur (δ ~40 ppm) .

- IR : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O asymmetric stretch (~1350 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak (e.g., m/z 275 for C₉H₁₇N₂O₃S) and fragmentation patterns to validate the structure .

Q. How can researchers improve the compound’s solubility for in vitro biological assays?

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- pH adjustment : Protonate the piperidine nitrogen (pKa ~8.5) in mildly acidic buffers (pH 5–6) to increase solubility .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) due to structural similarity to sulfonamide inhibitors .

- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) and measure IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on biological activity across derivatives be resolved?

- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., sulfonamide vs. carboxamide groups) and correlate changes with activity .

- Statistical modeling : Use multivariate regression to identify physicochemical properties (e.g., logP, polar surface area) driving bioactivity .

- Crystallography : Resolve ligand-target co-crystal structures to clarify binding modes (e.g., sulfonyl group interactions with catalytic zinc in hCA) .

Q. What computational methods are suitable for predicting its metabolic stability and off-target interactions?

- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolism .

- MD simulations : Assess conformational stability in lipid bilayers to estimate blood-brain barrier permeability .

- ADMET predictors : Use tools like SwissADME to estimate clearance, half-life, and hERG channel liability .

Q. How can reaction conditions be tailored to suppress byproducts during scale-up?

- DoE (Design of Experiments) : Optimize temperature, solvent, and catalyst ratios to minimize side reactions (e.g., over-sulfonylation) .

- Flow chemistry : Implement continuous flow systems to enhance heat/mass transfer and reduce impurity formation .

| Byproduct | Mitigation Strategy | Analytical QC |

|---|---|---|

| Di-sulfonylated derivative | Control sulfonyl chloride stoichiometry (<1.1 eq) | HPLC purity >95% |

| Hydrolyzed amide | Use dry solvents and molecular sieves | LC-MS monitoring |

Q. What strategies address stability issues during long-term storage?

- Lyophilization : Store as a lyophilized powder under argon at –20°C to prevent hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to aqueous formulations .

Q. How do steric and electronic effects of the methanesulfonyl group influence reactivity in further derivatization?

- Steric effects : The sulfonyl group reduces nucleophilic attack at the piperidine nitrogen, favoring electrophilic substitution at the carboxamide .

- Electronic effects : Electron-withdrawing sulfonyl groups enhance the electrophilicity of adjacent carbons, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What advanced analytical techniques resolve ambiguities in stereochemical assignments?

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

- VCD (Vibrational Circular Dichroism) : Confirm absolute configuration by correlating experimental and calculated spectra .

Data Contradiction Analysis

Example : Discrepancies in reported IC₅₀ values for carbonic anhydrase inhibition :

- Potential causes :

- Variations in assay pH affecting ionization of the sulfonamide group.

- Differences in protein purity or buffer composition.

- Resolution :

- Standardize assay protocols (e.g., pH 7.4, 25°C) and validate with positive controls (e.g., acetazolamide).

- Use orthogonal methods (e.g., ITC for binding affinity) to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.